4-methoxy-6-phenylpyrimidine
Overview
Description
4-Methoxy-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a methoxy group at position 4 and a phenyl group at position 6. Pyrimidine derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrimidine derivatives, including 4-methoxy-6-phenylpyrimidine, have been reported to exhibit a wide range of biological activities
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects
Pharmacokinetics
Pyrimidine derivatives are known to exhibit a range of pharmacokinetic properties
Result of Action
Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular levels
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-phenylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloro-5-methoxypyrimidine.
Amination: The first step involves the amination of 4,6-dichloro-5-methoxypyrimidine using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Halogenation can be achieved using halogenating agents like thionyl chloride, while amination can be done using ammonia or primary amines.
Major Products Formed
Oxidation: 4-Hydroxy-6-phenylpyrimidine
Reduction: 4-Methoxy-6-cyclohexylpyrimidine
Substitution: 4-Chloro-6-phenylpyrimidine or 4-Amino-6-phenylpyrimidine
Scientific Research Applications
4-Methoxy-6-phenylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-chloropyrimidine
- 4-Methoxy-6-cyclohexylpyrimidine
- 4-Hydroxy-6-phenylpyrimidine
Uniqueness
4-Methoxy-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methoxy-6-phenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXKFXWZBRFACU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308665 | |
Record name | 4-Methoxy-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-28-3 | |
Record name | 4-Methoxy-6-phenylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17759-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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